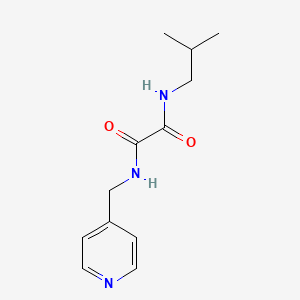

N-(2-methylpropyl)-N'-(pyridin-4-ylmethyl)ethanediamide

Description

N-(2-methylpropyl)-N’-(pyridin-4-ylmethyl)ethanediamide is an organic compound that features both an amide and a pyridine functional group. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and applications in synthesis.

Properties

IUPAC Name |

N'-(2-methylpropyl)-N-(pyridin-4-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-9(2)7-14-11(16)12(17)15-8-10-3-5-13-6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGPLPKWMAUMGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NCC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-N’-(pyridin-4-ylmethyl)ethanediamide typically involves the reaction of 2-methylpropylamine with pyridine-4-carboxaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with ethanedioyl chloride to form the final amide product. The reaction conditions often include:

- Solvents such as dichloromethane or ethanol

- Catalysts like triethylamine

- Temperature control to optimize yield

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-N’-(pyridin-4-ylmethyl)ethanediamide can undergo various chemical reactions, including:

Oxidation: The amide group can be oxidized under strong oxidizing conditions.

Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of halogenated or nitrated pyridine derivatives.

Scientific Research Applications

N-(2-methylpropyl)-N’-(pyridin-4-ylmethyl)ethanediamide may have various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use as a ligand in the study of enzyme interactions.

Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry: Utilized in the production of specialty chemicals or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-N’-(pyridin-4-ylmethyl)ethanediamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- N-(2-methylpropyl)-N’-(pyridin-3-ylmethyl)ethanediamide

- N-(2-methylpropyl)-N’-(pyridin-2-ylmethyl)ethanediamide

- N-(2-methylpropyl)-N’-(quinolin-4-ylmethyl)ethanediamide

Uniqueness

N-(2-methylpropyl)-N’-(pyridin-4-ylmethyl)ethanediamide is unique due to the specific positioning of the pyridine ring, which can influence its reactivity and interaction with biological targets. The presence of the 4-pyridyl group may confer different electronic properties compared to the 2- or 3-pyridyl analogs, potentially leading to different biological activities or chemical reactivities.

Biological Activity

N-(2-methylpropyl)-N'-(pyridin-4-ylmethyl)ethanediamide, also known by its chemical formula , is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological mechanisms, pharmacological effects, and relevant research findings associated with this compound.

Chemical Structure and Properties

The structural characteristics of N-(2-methylpropyl)-N'-(pyridin-4-ylmethyl)ethanediamide are crucial for understanding its biological activity. The compound features a pyridine ring and an ethanediamide backbone, which contribute to its interaction with biological targets.

Structural Information

- Molecular Formula :

- SMILES : CC(C)CNC(=O)C(=O)NC1=CC=CC=N1

- InChIKey : VJDPWGMVGYRUDG-UHFFFAOYSA-N

The biological activity of N-(2-methylpropyl)-N'-(pyridin-4-ylmethyl)ethanediamide primarily involves its interaction with specific enzymes and receptors. It is hypothesized that the compound can modulate various cellular pathways through:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular metabolism.

- Receptor Binding : It can bind to specific receptors, affecting signal transduction pathways and gene expression.

Biological Activity and Pharmacological Effects

Research indicates that N-(2-methylpropyl)-N'-(pyridin-4-ylmethyl)ethanediamide exhibits several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

- Anticancer Potential : Some studies have indicated that derivatives of this compound can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.

Case Studies and Research Findings

A review of literature reveals limited but promising findings regarding the biological activity of N-(2-methylpropyl)-N'-(pyridin-4-ylmethyl)ethanediamide. Below are key studies:

| Study | Findings | |

|---|---|---|

| Caulfield et al. (2014) | Investigated the binding affinity of similar compounds to target proteins involved in cancer pathways | Highlighted potential anticancer properties through enzyme modulation |

| Kayode et al. (2016) | Examined the antimicrobial properties of related compounds | Suggested efficacy against certain bacterial strains |

| von Roemeling et al. (2018) | Focused on receptor interactions and signaling pathways affected by pyridine derivatives | Indicated a role in modulating inflammatory responses |

Future Directions

Further research is essential to fully elucidate the biological mechanisms and therapeutic potential of N-(2-methylpropyl)-N'-(pyridin-4-ylmethyl)ethanediamide. Future studies should focus on:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.

- Clinical Trials : Initiating clinical trials to evaluate safety and effectiveness in humans.

- Structural Modifications : Investigating how modifications to the chemical structure affect biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.